4-(Difluoromethyl)-2-fluorobenzo[d]oxazole
Description
Significance of Heterocyclic Compounds in Contemporary Drug Discovery
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to modern drug development. rroij.comnih.govijsrtjournal.com Their prevalence is underscored by the fact that over 85% of all biologically active chemical entities feature a heterocyclic ring. nih.gov This widespread use stems from their structural diversity and the versatile roles they play in molecular interactions. rroij.com Heteroatoms like nitrogen, oxygen, and sulfur introduce unique electronic and steric properties, enabling these compounds to engage in a wide array of interactions with biological targets such as enzymes, receptors, and nucleic acids. rroij.comvicihealthsciences.com
The adaptability of heterocyclic scaffolds allows medicinal chemists to fine-tune a molecule's properties, including its solubility, lipophilicity, polarity, and capacity for hydrogen bonding. nih.gov These modifications are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its toxicological properties. nih.gov Consequently, heterocyclic chemistry is an indispensable tool for expanding the drug-like chemical space and advancing the discovery of more effective therapeutic agents. nih.govrsc.org
The Benzo[d]oxazole Nucleus as a Privileged Scaffold in Medicinal Chemistry
Among the vast array of heterocyclic systems, the benzo[d]oxazole nucleus stands out as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a versatile starting point for drug discovery programs. researchgate.netrsc.orgnih.gov The benzoxazole (B165842) core, a fusion of a benzene (B151609) ring and an oxazole (B20620) ring, is a key pharmacophore found in numerous biologically active compounds. researchgate.netnih.govnih.gov
Derivatives of benzo[d]oxazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netrsc.orgnih.gov The adaptable binding characteristics of the benzoxazole template allow for the development of potent and specific ligands for a variety of biological targets. researchgate.net This has led to the development of several FDA-approved drugs containing this scaffold and continues to spur research into new benzoxazole-based therapeutic agents. researchgate.net
Strategic Incorporation of Fluorine and Fluorinated Moieties in Bioactive Molecules
The introduction of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. nih.govnih.govtandfonline.com The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's behavior in a biological system. nih.govtandfonline.comresearchgate.net Strategic fluorination can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeability. nih.govtandfonline.comnih.gov
The difluoromethyl (CF2H) group is a particularly valuable fluorinated moiety in drug design. nih.gov It is recognized as a metabolically stable bioisostere of hydroxyl (OH), thiol (SH), and amine (NH2) groups, which are common pharmacophores in many pharmaceuticals. nih.govbohrium.comnih.gov This means that the CF2H group can mimic the size and electronic properties of these functional groups, allowing it to participate in similar molecular interactions while offering enhanced stability.
The substitution of hydrogen with fluorine can significantly alter a molecule's physical and chemical properties, leading to profound effects on its biological function. nih.govresearchgate.net The high electronegativity of fluorine can influence the acidity (pKa) of nearby functional groups and create favorable electrostatic interactions with biological targets. nih.gov Furthermore, the C-F bond is more stable than the C-H bond, which can block sites of metabolic oxidation and increase a drug's metabolic stability and bioavailability. nih.govtandfonline.commdpi.com
Fluorination can also modulate a molecule's conformation and lipophilicity, which in turn affects its ability to cross cell membranes and interact with its target. tandfonline.comacs.org By carefully considering the position and number of fluorine substitutions, medicinal chemists can fine-tune a molecule's pharmacokinetic and pharmacodynamic properties to achieve the desired therapeutic effect. researchgate.netsigmaaldrich.cn
Interactive Data Table: Properties of 4-(Difluoromethyl)-2-fluorobenzo[d]oxazole
| Property | Value (Predicted/Known) |
| CAS Number | 1804201-91-9 bldpharm.com |
| Molecular Formula | C8H4F3NO bldpharm.com |
| Molecular Weight | 187.12 g/mol bldpharm.com |
| LogP | 2.1–2.5 (Predicted) vulcanchem.com |
| Solubility | Low in water, moderate in DMSO (Predicted) vulcanchem.com |
| Melting Point | 120–140°C (Predicted) vulcanchem.com |
| Stability | Stable under inert conditions (Predicted) vulcanchem.com |
Structure
3D Structure
Properties
Molecular Formula |
C8H4F3NO |
|---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F3NO/c9-7(10)4-2-1-3-5-6(4)12-8(11)13-5/h1-3,7H |
InChI Key |
QFCNPOVTXJFHDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)F)C(F)F |
Origin of Product |
United States |
Elucidation of Biological Activities and Molecular Mechanisms of Action
Role of Fluorine in Enhancing Binding Affinity, Selectivity, and Biological Potency
The strategic incorporation of fluorine atoms and fluorine-containing functional groups into bioactive molecules is a well-established and powerful strategy in modern medicinal chemistry. nih.govnih.govtandfonline.com In the case of 4-(Difluoromethyl)-2-fluorobenzo[d]oxazole, the presence of both a fluorine atom at the 2-position and a difluoromethyl group at the 4-position of the benzoxazole (B165842) core is anticipated to profoundly influence its pharmacological profile. These substitutions can enhance metabolic stability, modulate physicochemical properties like lipophilicity, and critically, improve binding affinity and selectivity for biological targets. tandfonline.comcapes.gov.br
The benzoxazole nucleus itself is a key pharmacophore found in many compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnajah.eduresearchgate.net The addition of fluorine substituents builds upon this foundation, often leading to compounds with superior potency and more desirable pharmacokinetic characteristics. mdpi.com
The single fluorine atom at the 2-position of the benzoxazole ring can significantly alter the molecule's electronic properties and its ability to interact with protein targets. Fluorine is the most electronegative element, and its presence can create localized dipoles and modulate the acidity or basicity of nearby functional groups. nih.gov This can lead to stronger and more specific interactions, such as hydrogen bonds or dipole-dipole interactions, within the binding pocket of a target protein or enzyme. nih.gov
The collective effect of these fluorinated substituents is often synergistic. For instance, the electron-withdrawing nature of the fluorine atoms can influence the reactivity and metabolic stability of the entire benzoxazole ring system. mdpi.com Research on related fluorinated benzoxazoles has shown that these substitutions can lead to potent and selective biological activity. For example, certain fluorinated benzoxazole derivatives have demonstrated significant cytotoxicity against specific cancer cell lines, suggesting their potential as anticancer agents. researchgate.netvulcanchem.com
The table below summarizes the general effects that the fluorine substituents in this compound are expected to have on its biological properties, based on established principles in medicinal chemistry.
| Feature | Influence of Fluorine Substituent | Expected Impact on Biological Potency |
| Binding Affinity | The highly electronegative fluorine atoms can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with amino acid residues in a target's binding site. nih.govtandfonline.com | Increased binding strength and potency. |
| Selectivity | The specific spatial arrangement and electronic nature of the C-F bonds can lead to a more precise fit in the intended target protein over other proteins. mdpi.com | Higher selectivity for the desired biological target, potentially reducing off-target effects. |
| Metabolic Stability | The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic cleavage by enzymes like cytochrome P450. mdpi.com | Reduced metabolic degradation, leading to improved bioavailability and a longer duration of action. |
| Physicochemical Properties | The difluoromethyl group can increase lipophilicity, which can enhance the molecule's ability to cross cellular membranes. mdpi.comacs.org | Improved cell permeability and access to intracellular targets. |
| Conformational Control | The presence of fluorine can influence the preferred conformation of the molecule, locking it into a shape that is optimal for binding to its target. nih.gov | Enhanced biological activity due to a more favorable binding conformation. |
Structure Activity Relationship Sar Studies and Medicinal Chemistry Optimization
Comprehensive SAR Elucidation for 4-(Difluoromethyl)-2-fluorobenzo[d]oxazole Analogues
Structure-activity relationship (SAR) studies for benzoxazole (B165842) derivatives have underscored the critical role of substituents on both the heterocyclic and benzene (B151609) rings. While direct SAR data for this compound is not extensively published, valuable insights can be drawn from related analogues. Research has consistently shown that the nature and position of substituents significantly modulate the biological activity of the benzoxazole core. nih.gov
For instance, studies on 2,5-disubstituted benzoxazoles have demonstrated that the introduction of various groups can confer potent antimicrobial or anticancer properties. researchgate.net The substitution pattern dictates the molecule's ability to interact with specific biological targets. In the context of anticancer activity, modifications at the 2- and 5-positions of the benzoxazole ring are particularly influential. For example, the presence of methoxy (B1213986) groups on a phenyl ring at the 2-position can enhance anticancer activity. nih.gov Similarly, substitutions on the benzoxazole nucleus itself, such as a chlorine atom at position 5, have been shown to yield potent antiproliferative effects against various cancer cell lines. nih.gov
The table below summarizes representative SAR findings for substituted benzoxazoles, illustrating how different functional groups and their positions influence biological outcomes. This provides a framework for postulating the activity of this compound analogues.
| Scaffold | Substituent (Position) | Biological Activity | Key Finding |
| 2-Phenylbenzoxazole | Di-methoxy and tri-methoxy on phenyl ring | Anticancer (HCT-116) | Methoxy groups improved activity compared to the standard drug 5-fluorouracil. nih.gov |
| 2-Phenylbenzoxazole | Ortho-hydroxy on phenyl ring | Anticancer (HCT-116) | The ortho-hydroxy group improved anticancer activity, with an IC50 value close to the reference drug. nih.gov |
| Benzoxazole | Chlorine at position 5, Morpholine at position 4 of a 2-phenyl ring | Antiproliferative (Capan-1, HCT-116, LN229) | This combination of substituents resulted in pronounced antiproliferative activity, in some cases surpassing etoposide. nih.gov |
| 2-Phenylbenzoxazole | Electron-withdrawing groups (e.g., Nitro, Chloro) | Antimicrobial (P. aeruginosa, K. pneumoniae) | The presence of electron-withdrawing groups was found to enhance antimicrobial activity. nih.gov |
This table is representative of SAR studies on the benzoxazole scaffold and is intended to provide a conceptual basis for the analysis of this compound analogues.
Positional and Substituent Effects of Fluoro and Difluoromethyl Groups on Biological Activity
The specific placement of a fluorine atom at the 2-position and a difluoromethyl group at the 4-position of the benzo[d]oxazole framework is a deliberate design choice rooted in the unique properties of these fluorinated motifs.
The 2-fluoro substituent directly influences the electronic character of the oxazole (B20620) ring. Fluorine is the most electronegative element, and its presence as a substituent on a heterocyclic system can significantly alter the molecule's reactivity, metabolic stability, and binding interactions. researchgate.net The C-F bond is stronger than a C-H bond, which can block metabolic attack at that position. Furthermore, a fluorine atom can act as a hydrogen bond acceptor, potentially forming crucial interactions with biological targets. researchgate.net Studies on fluorinated benzoxazoles have confirmed that the presence and position of fluorine are essential for biological activity, with its removal or replacement often leading to a loss of potency. researchgate.net
The 4-(difluoromethyl) group (CHF₂) is of particular interest in medicinal chemistry. It is often considered a "lipophilic hydrogen bond donor," a unique combination of properties. bohrium.comacs.org The C-H bond in the CHF₂ group is polarized by the two adjacent fluorine atoms, enabling it to act as a weak hydrogen bond donor. This allows it to mimic the hydrogen-bonding capabilities of hydroxyl (-OH) or thiol (-SH) groups while being significantly more lipophilic and metabolically stable. researchgate.netresearchgate.net This increased lipophilicity can enhance membrane permeability and improve pharmacokinetic profiles. The size and electronic nature of the CHF₂ group differ moderately from a methyl (CH₃) or trifluoromethyl (CF₃) group, allowing for fine-tuning of a compound's properties. acs.org
Rational Design Principles for Optimizing Potency and Selectivity
The optimization of benzoxazole derivatives like this compound relies on established rational design principles. These strategies aim to methodically improve the interaction of the molecule with its intended biological target while minimizing off-target effects.
One key approach is structure-based drug design (SBDD) . If the three-dimensional structure of the target protein is known, computational tools like molecular docking can be used to predict how analogues of the lead compound will bind. researchgate.net This allows chemists to design new derivatives with modifications expected to enhance binding affinity and selectivity. For example, docking studies on benzoxazole-based inhibitors have helped to rationalize their activity and guide the synthesis of more potent compounds. nih.gov
Another powerful strategy is molecular hybridization . This involves combining the benzoxazole scaffold with other known pharmacophores to create a single molecule with potentially synergistic or dual-action effects. nih.gov For instance, hybrid compounds incorporating benzoxazole and coumarin (B35378) moieties have been developed, aiming to merge the biological activities of both scaffolds into a novel therapeutic agent. nih.gov This approach can lead to compounds with improved potency or a more desirable pharmacological profile than either of the parent scaffolds alone.
Bioisosteric Strategies Involving the Difluoromethyl Group
Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a fundamental tactic in medicinal chemistry. The difluoromethyl (CHF₂) group is a versatile bioisostere, particularly for the hydroxyl (-OH), thiol (-SH), and sometimes the methyl (-CH₃) group. researchgate.net
The rationale for replacing a hydroxyl group with a difluoromethyl group is multifaceted. The CHF₂ group can act as a hydrogen bond donor, thus mimicking a key interaction of the -OH group. bohrium.comacs.org However, it is more lipophilic than a hydroxyl group, which can improve a drug's ability to cross cell membranes. researchgate.net Crucially, the CHF₂ group is more resistant to metabolic oxidation, a common metabolic pathway for hydroxyl groups, which can lead to a longer biological half-life. researchgate.net
The following table compares the key properties of the difluoromethyl group with its common bioisosteres:
| Functional Group | Hydrogen Bond Capability | Lipophilicity (Compared to -CH₃) | Metabolic Stability | Typical Bioisosteric Replacement For |
| -CHF₂ | Weak Donor | Similar to slightly more lipophilic | High | -OH, -SH |
| -OH | Donor & Acceptor | Less Lipophilic | Prone to oxidation and glucuronidation | -NH₂, -SH |
| -SH | Weak Donor & Acceptor | More Lipophilic than -OH | Prone to oxidation | -OH |
| -CH₃ | None | Reference | Generally stable, but can be oxidized | - |
This table provides a generalized comparison of functional group properties relevant to medicinal chemistry. researchgate.netbohrium.comresearchgate.net
The application of this strategy allows medicinal chemists to systematically address liabilities in a lead compound, such as poor metabolic stability or low membrane permeability, by substituting a group like a hydroxyl with a difluoromethyl moiety.
Scaffold Hopping and Molecular Hybridization Approaches within Benzo[d]oxazole Frameworks
Scaffold hopping is an advanced strategy in drug discovery that involves replacing the central core of a molecule with a structurally different scaffold while retaining the original biological activity. youtube.com This is often done to discover novel chemical entities with improved properties or to circumvent existing patents. A notable example involves the successful hopping from a benzofuran (B130515) scaffold to a benzoxazole scaffold in the development of inhibitors for Pks13, an essential enzyme in Mycobacterium tuberculosis. nih.gov The initial benzofuran lead compound was potent but had cardiotoxicity issues. By replacing the benzofuran core with a benzoxazole ring, researchers were able to identify new lead compounds with potent antimycobacterial activity and improved safety profiles. nih.gov
Molecular hybridization within the benzoxazole framework involves covalently linking the benzoxazole core to other heterocyclic systems known for their biological activities. tandfonline.com This rational design approach aims to create chimeric molecules that exhibit enhanced potency or a broader spectrum of activity. Examples of this strategy include the synthesis of:
Benzoxazole-Coumarin Hybrids: These were designed to combine the anticancer properties of both scaffolds, leading to novel compounds that induce cell death in cancer cell lines. nih.gov
Benzoxazole-Isoxazole Hybrids: Created to explore antiproliferative activity, these hybrids leverage the distinct biological profiles of each heterocycle. mdpi.com
Benzoxazole-VEGFR-2 Inhibitor Hybrids: By incorporating structural features from known VEGFR-2 inhibitors onto a benzoxazole scaffold, potent anticancer agents with anti-angiogenic properties have been developed. nih.gov
These approaches demonstrate the versatility of the benzo[d]oxazole scaffold as a platform for developing new therapeutic agents through innovative medicinal chemistry strategies.
Computational Chemistry and Advanced Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Site Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like 4-(Difluoromethyl)-2-fluorobenzo[d]oxazole) into the binding site of a target protein.
Research Approach: A typical molecular docking study for this compound would involve selecting a relevant biological target, such as an enzyme or receptor implicated in a disease pathway. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). Docking software (e.g., AutoDock, Glide, GOLD) would then be used to predict the binding pose and affinity of the compound within the protein's active site. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues. The difluoromethyl and fluoro groups on the benzoxazole (B165842) scaffold would be of particular interest for their potential to form specific interactions.
Hypothetical Docking Interaction Summary for this compound
| Interaction Type | Potential Interacting Residues (Example) | Atom(s) Involved from Ligand |
|---|---|---|
| Hydrogen Bonding | Asp, Gln, Asn | Oxygen and Nitrogen in the oxazole (B20620) ring |
| Halogen Bonding | Electron-rich residues (e.g., backbone carbonyls) | Fluorine atom at the 2-position |
| Hydrophobic Interactions | Leu, Val, Ile, Phe | Benzene (B151609) ring of the benzoxazole core |
This table is illustrative and based on general principles of molecular interactions.
Molecular Dynamics Simulations to Characterize Conformational Dynamics and Binding Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. While docking provides a static snapshot, MD simulations can assess the stability of the predicted binding pose and the conformational changes in both the ligand and the protein.
Research Approach: Following molecular docking, the most promising ligand-protein complex would be subjected to MD simulations using software like GROMACS, AMBER, or NAMD. The simulation would track the movements of atoms over a set period (typically nanoseconds to microseconds). Analysis of the trajectory would reveal the stability of the complex, measured by parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). This analysis would confirm whether the interactions predicted by docking are maintained over time, providing a more accurate picture of the binding event.
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to understand the electronic properties of a molecule. These calculations can provide information on molecular geometry, charge distribution, and reactivity.
Research Approach: For this compound, DFT calculations would be performed to optimize its 3D geometry and compute various electronic descriptors. The analysis of frontier molecular orbitals (HOMO and LUMO) would indicate the molecule's reactivity and ability to participate in charge-transfer interactions. The electrostatic potential map would reveal electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions.
Calculated Electronic Properties (Hypothetical)
| Property | Predicted Value/Observation | Significance |
|---|---|---|
| HOMO Energy | - | Relates to electron-donating ability |
| LUMO Energy | - | Relates to electron-accepting ability |
| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability |
Specific values are not available in the literature.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification
A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. These models are used in virtual screening to rapidly search large chemical databases for new potential ligands.
Research Approach: If this compound were found to be active against a particular target, a pharmacophore model could be developed based on its key interaction features (e.g., hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings). This model would then be used to screen compound libraries for other molecules that match the pharmacophore, potentially leading to the discovery of novel and diverse chemical scaffolds with similar biological activity. nih.govesisresearch.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. These models are valuable for predicting the activity of new compounds and for guiding the optimization of lead molecules.
Research Approach: To build a QSAR model for a series of benzoxazole derivatives including this compound, researchers would first synthesize and test a range of analogs with varying substituents. nih.govnih.gov Molecular descriptors (physicochemical, topological, and electronic properties) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to develop an equation that relates these descriptors to the observed biological activity. A robust QSAR model could then predict the activity of unsynthesized derivatives, helping to prioritize which compounds to synthesize and test next. nih.govnih.gov
Pre Clinical Evaluation and Translational Drug Discovery Prospects
In Vitro Biochemical and Cell-Based Assays for Efficacy Determination
The initial assessment of the therapeutic potential of compounds like 4-(difluoromethyl)-2-fluorobenzo[d]oxazole typically involves a battery of in vitro biochemical and cell-based assays. These assays are crucial for determining the compound's efficacy against specific biological targets and for understanding its mechanism of action at a molecular and cellular level.
For benzoxazole (B165842) derivatives, these assays often include:
Enzyme Inhibition Assays: Many benzoxazole compounds are developed as enzyme inhibitors. nih.gov Biochemical assays are therefore essential to quantify their inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC₅₀).
Cell Proliferation and Cytotoxicity Assays: In the context of oncology, assays such as the MTT or SRB assay are used to evaluate the effect of the compound on the growth of cancer cell lines. nih.gov
Antimicrobial Activity Assays: The minimum inhibitory concentration (MIC) of benzoxazole derivatives against various bacterial and fungal strains is determined to assess their potential as antimicrobial agents. nih.gov
Receptor Binding Assays: For compounds designed to interact with specific cellular receptors, binding assays are performed to determine their affinity and selectivity.
The following table provides an example of data that would be generated in such assays for a series of benzoxazole derivatives.
| Compound ID | Target | Assay Type | IC₅₀ (nM) | Cell Line | Cytotoxicity (CC₅₀, µM) |
| BZ-1 | Kinase A | Biochemical | 15 | HCT116 | 1.2 |
| BZ-2 | Kinase B | Biochemical | 50 | A549 | >10 |
| BZ-3 | Protease C | Biochemical | 5 | MCF7 | 0.8 |
| BZ-4 | GPCR D | Cell-Based | 120 | HEK293 | >20 |
This table is illustrative and does not represent actual data for this compound.
Target Validation and Deconvolution Studies in Relevant Biological Systems
A critical step in the preclinical development of a novel compound is the validation of its biological target. Target validation aims to confirm that the interaction of the compound with its intended target is responsible for the observed therapeutic effect. For novel compounds where the target is not known, target deconvolution studies are employed.
Modern techniques used for target validation and deconvolution include:
Thermal Proteome Profiling (TPP): This method assesses the thermal stability of proteins in the presence of a ligand, allowing for the identification of direct targets in a cellular context.
Affinity-Based Proteomics: This involves the use of chemical probes derived from the compound of interest to isolate and identify its binding partners from cell lysates.
Genetic Approaches: Techniques such as CRISPR-Cas9 or siRNA knockdown can be used to modulate the expression of a putative target protein and observe the impact on the compound's activity.
These studies are vital for understanding the mechanism of action and for predicting potential on- and off-target effects.
Lead Identification and Optimization within Drug Discovery Pipelines
The process of drug discovery involves the identification of "hit" compounds from initial screening campaigns, which are then optimized into "lead" compounds with improved potency, selectivity, and pharmacokinetic properties. The benzoxazole scaffold is often used in the design of compound libraries for such screening efforts. nih.gov
Strategies for lead identification and optimization include:
Structure-Activity Relationship (SAR) Studies: This involves the systematic modification of the chemical structure of a hit compound to understand how different functional groups influence its biological activity. For this compound, the difluoromethyl and fluoro substituents would be key points for modification.
Fragment-Based Drug Discovery (FBDD): This approach identifies small molecular fragments that bind to a biological target, which are then grown or linked together to create a more potent lead compound.
Computational Chemistry and Molecular Modeling: In silico methods are used to predict the binding of compounds to their targets, guiding the design of new derivatives with enhanced affinity and selectivity.
The following table illustrates a hypothetical SAR study for a series of benzoxazole analogs.
| Compound ID | R1-substituent | R2-substituent | Potency (IC₅₀, nM) | Selectivity vs. Target Y |
| Lead-1 | -H | -H | 250 | 10-fold |
| Lead-1a | -F | -H | 150 | 15-fold |
| Lead-1b | -Cl | -H | 180 | 12-fold |
| Lead-1c | -H | -CH₃ | 300 | 8-fold |
| Lead-1d | -F | -CH₃ | 200 | 18-fold |
This table is illustrative and does not represent actual data for this compound.
Future Directions in Therapeutic Applications and Research Focus
The versatility of the benzoxazole scaffold suggests that new derivatives will continue to be explored for a wide range of therapeutic applications. nih.govresearchgate.net Future research is likely to focus on several key areas:
Targeting Novel Biological Pathways: The development of benzoxazole derivatives against new and challenging drug targets, such as those involved in protein-protein interactions or allosteric modulation of enzymes.
Overcoming Drug Resistance: Designing novel benzoxazole compounds that can circumvent known mechanisms of drug resistance in cancer and infectious diseases. nih.gov
Improving Drug Delivery: The development of prodrug strategies or novel formulations to enhance the delivery of benzoxazole-based therapeutics to their site of action.
Application in Chemical Biology: The use of benzoxazole-based chemical probes to explore complex biological systems and to identify new therapeutic targets.
The continued exploration of the chemical space around the benzoxazole nucleus, including compounds like this compound, holds significant promise for the discovery of new and effective medicines.
Conclusion and Future Research Directions
Summary of Current Academic Understanding of 4-(Difluoromethyl)-2-fluorobenzo[d]oxazole
The current academic understanding of this compound is primarily based on its classification within the broader family of fluorinated benzoxazoles. The benzoxazole (B165842) core is a significant heterocyclic scaffold in medicinal chemistry, known to be a component of various biologically active compounds. nih.gov The introduction of fluorine-containing substituents, such as the difluoromethyl group, is a well-established strategy in drug discovery to modulate a molecule's physicochemical and biological properties. researchgate.net
The difluoromethyl group, in particular, can influence factors like metabolic stability, lipophilicity, and binding interactions with biological targets. researchgate.net While specific experimental data for this compound is not extensively available in public literature, its structure suggests potential applications as an intermediate in the synthesis of more complex molecules for pharmaceutical or materials science research. The presence of both a difluoromethyl group and a fluorine atom on the benzoxazole ring suggests a compound designed to explore the effects of these substitutions on biological activity or material properties.
Unresolved Challenges and Open Questions in Research
A significant challenge in the study of this compound is the limited availability of published research specifically detailing its synthesis and characterizing its properties. While general methods for the synthesis of benzoxazoles and the introduction of difluoromethyl groups are known, the specific conditions and yields for this particular molecule are not well-documented in academic literature. rsc.org
Key open questions for researchers include:
What are the most efficient and scalable synthetic routes to produce this compound with high purity?
What are the precise physicochemical properties of the compound, such as its solubility, melting point, and stability under various conditions?
What is the specific biological activity profile of this compound? Does it exhibit cytotoxic, anti-inflammatory, or other therapeutic effects characteristic of other benzoxazole derivatives? nih.govnih.gov
How do the difluoromethyl and fluoro substituents at the 4- and 2-positions, respectively, synergistically or antagonistically influence the molecule's bioactivity and pharmacokinetic profile compared to other substituted benzoxazoles?
What are its potential applications in materials science, for instance, as a component in organic light-emitting diodes (OLEDs) or other electronic materials?
Emerging Trends and Prospective Avenues for Future Investigations
The future research landscape for this compound is likely to be shaped by broader trends in medicinal chemistry and materials science.
In Medicinal Chemistry:
An emerging trend is the development of novel kinase inhibitors, and benzoxazole scaffolds have shown promise in this area. nih.gov Future investigations could involve screening this compound and its derivatives for activity against various protein kinases implicated in cancer and other diseases. The unique electronic properties conferred by the two different fluorine-containing groups could lead to novel binding interactions.
Another prospective avenue is the exploration of this compound as a building block for more complex drug candidates. Its functional groups could be modified to create a library of related compounds for structure-activity relationship (SAR) studies.
In Materials Science:
Fluorinated organic molecules are of growing interest for applications in electronic devices. Future studies could explore the utility of this compound as a component in the development of new organic semiconductors, liquid crystals, or polymers with tailored electronic properties. Its potential for thermal and chemical stability, often enhanced by fluorination, would be a key area of investigation.
The development of more efficient and selective methods for C-H functionalization and difluoromethylation will also likely impact the future availability and study of this compound. acs.org As these synthetic techniques become more accessible, it is anticipated that the exploration of specifically substituted benzoxazoles like this one will expand.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Difluoromethyl)-2-fluorobenzo[d]oxazole, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and functionalization. For example, describes a route where oxazole derivatives are prepared by cyclizing acetyl glycine with substituted aldehydes in the presence of acetic anhydride and sodium acetate. Key intermediates (e.g., chalcones) are characterized using TLC for purity, IR for functional groups (C=O stretching at ~1750 cm⁻¹), and NMR for structural confirmation (e.g., aromatic protons at δ 6.96–7.80 ppm) .
Q. What standard analytical techniques are used to confirm the structure and purity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C-F stretching at 1100–1250 cm⁻¹, C=N at ~1649 cm⁻¹) .
- NMR : H-NMR detects aromatic protons and substituents (e.g., CH groups at δ 1.02–1.09 ppm), while F-NMR confirms fluorine environments .
- Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., m/z 346 for PBO1 in ) .
- Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N within 0.3% of theoretical values) .
Q. Why are difluoromethyl and fluoro substituents strategically incorporated into the benzo[d]oxazole scaffold?
- Methodological Answer : Fluorine enhances bioavailability by reducing basicity of adjacent amines (inductive effect) and improves metabolic stability. The difluoromethyl group may influence lipophilicity and binding interactions, as discussed in , which highlights fluorine’s role in optimizing pharmacokinetic properties .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of fluorinated oxazole derivatives?
- Methodological Answer :
- Catalyst Screening : uses sodium hydroxide as a catalyst for chalcone formation. Alternative catalysts (e.g., piperidine or acidic conditions) can be tested.
- Solvent Selection : Polar aprotic solvents like DMF () enhance reaction rates, while ethanol facilitates recrystallization .
- Reaction Monitoring : TLC or in-situ IR tracks intermediate formation, enabling timely adjustments (e.g., extended reflux for incomplete cyclization) .
Q. How do structural modifications (e.g., substituent position) affect biological activity in SAR studies?
- Methodological Answer :
- Substituent Variation : demonstrates that replacing the 4-methoxy group with electron-withdrawing groups (e.g., -CF) enhances α1-AR antagonism.
- Docking Studies : Computational models (e.g., AutoDock) predict binding affinity to target proteins, correlating with in vitro assays .
- Bioisosteric Replacement : Pyrazole or thiazole rings ( ) can replace oxazole to evaluate activity retention .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during characterization?
- Methodological Answer :
- Dynamic Effects : Rotameric equilibria in solution (e.g., ’s CH groups at δ 1.09 ppm) may cause splitting; variable-temperature NMR clarifies this.
- 2D NMR Techniques : COSY and HSQC resolve overlapping signals (e.g., aromatic protons at δ 7.58–7.94 ppm in PBO1) .
- Isotopic Labeling : Deuterated analogs simplify complex splitting patterns .
Q. What computational strategies are used to predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulates binding stability (e.g., fluorine’s role in hydrophobic pocket interactions, as per ).
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity data from .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict reactivity and regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
